Substance P

概要

説明

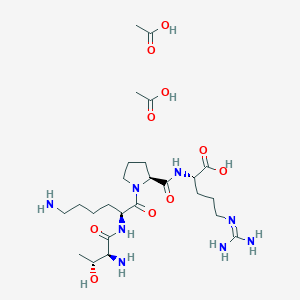

Substance P (SP) is an 11-amino acid-long neuropeptide that is expressed by the central nervous system (CNS), the peripheral nervous system, and immune cells. SP is a member of the tachykinin (TAC) family of neuropeptides encoded by the TAC1 gene . It is released from sensory nerve endings and is widely present in nerve fibers. It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing .

Synthesis Analysis

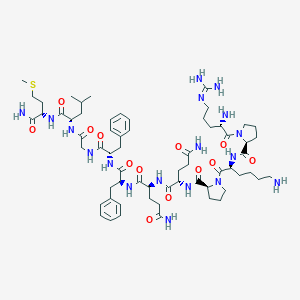

Substance P and its three analogs were synthesized through solid-phase procedure. The fully-protected peptide-resin was cleaved with anhydrous HF . In another study, a hybrid chimeric molecule, designated MSP9, containing the mu opioid receptor (MOR) agonist morphine covalently attached through a succinic acid linker to the SP receptor (SPR) agonist domain SP3-11 was formulated .

Molecular Structure Analysis

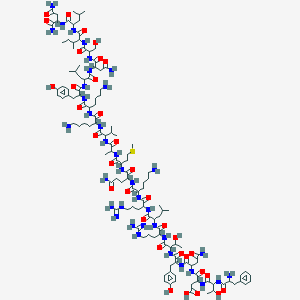

The molecular structure of Substance P has been studied using Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD). The free acid form adopts an extended conformation at the N-terminus and a helical conformation at the C-terminal segment of the peptide in both water and methanol .

Chemical Reactions Analysis

Substance P elicits its activity via interacting with the G protein-coupled neurokinin receptors (NKRs), including NK1R, NK2R, and NK3R. NKRs are expressed on the surface of various cell types, including the blood vessels and lymphatics endothelial cells, immune cells, fibroblasts, and neurons. Activation of NKRs stimulates inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) second messenger in a cell context-dependent manner .

科学的研究の応用

Pain Modulation

SP plays a crucial role in pain modulation . It has significant implications for conditions like major depressive disorder (MDD), anxiety disorders, and post-traumatic stress disorder (PTSD). Elevated SP levels are linked to heightened pain sensitivity and various psychiatric conditions . In chronic pain, commonly associated with MDD and anxiety disorders, SP emerges as a key mediator in pain and emotional regulation .

Psychiatric Conditions

SP influences the pathophysiology of MDD, anxiety disorders, and PTSD . Understanding SP’s diverse effects provides valuable insights into the mechanisms underlying these psychiatric disorders and their treatment .

Nociception and Anti-nociception

SP has a paradoxical role in nociception and anti-nociception . While it is traditionally considered an effector of pain, recent studies have proposed its role in anti-nociception . Understanding the anti-nociceptive SP-NK1R pathway would provide new insights for analgesic drug development .

Neurotransmitter and Neuromodulator

SP is used as a neurokinin NK-1 receptor agonist, neurokinin undecapeptide neurotransmitter, and neuromodulator . It plays a critical role in the development, modulation, and progression of both acute and chronic pain .

Cancer Cell Proliferation

SP is also used in cancer cell proliferation . Inhibition of this component can induce apoptosis in cancer cells and decrease the steady state of Her2 .

Alcohol Use Disorder

A study by Scripps Research revealed new findings about the role that SP may play in alcohol use disorder . This discovery presents a promising mechanism for treating the chronic brain disease .

Each of these fields presents a unique application of SP, demonstrating its wide-ranging impact in scientific research. Further research is essential to explore SP modulation in these disorders and develop more effective treatment strategies .

作用機序

Safety and Hazards

将来の方向性

While the future directions specific to Substance P are not explicitly mentioned in the search results, there is a growing appreciation of it as an inflammatory molecule acting analogous to a cytokine; its expression has been found in a variety of nonneuronal cells . This suggests that Substance P could have potential therapeutic applications in the treatment of a variety of stress-related illnesses .

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNPLDHMAVUMIW-CUZNLEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N18O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Substance P | |

CAS RN |

33507-63-0 | |

| Record name | Substance P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Substance P exert its effects?

A1: Substance P primarily acts by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor found on various cell types, including neurons, immune cells, and endothelial cells. [, , , ] This binding triggers intracellular signaling cascades, leading to diverse physiological effects, including pain transmission, inflammation, vasodilation, and immune modulation. [, , , , , , , ]

Q2: What is the role of Substance P in pain perception?

A2: Substance P, released from sensory nerve endings in the spinal cord, plays a crucial role in transmitting pain signals, particularly in sensitized states or hyperalgesia. [, ] It contributes to the increased sensitivity to pain following injury or inflammation. [, ]

Q3: Can you elaborate on the involvement of nitric oxide (NO) in Substance P-induced vasodilation?

A3: Research suggests that Substance P-mediated vasodilation, particularly in the forearm, is significantly mediated by nitric oxide (NO). [] Studies using NO synthase inhibitors like NG-monomethyl-L-arginine have shown substantial inhibition of Substance P-induced vasodilation, indicating NO's crucial role in this process. []

Q4: What is the molecular formula and weight of Substance P?

A4: Substance P is an undecapeptide with the molecular formula C63H98N18O13S and a molecular weight of 1347.63 g/mol. [, ]

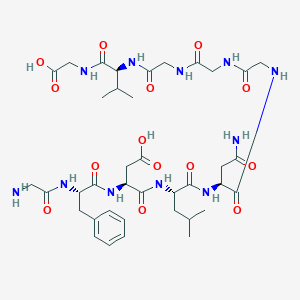

Q5: How do structural modifications of Substance P affect its activity?

A6: Studies using various Substance P analogs reveal that modifications, especially at the N- and C-terminus, significantly impact its activity. Removing amino acids from the N-terminus considerably decreases potency, while C-terminal truncations render analogs almost inactive. []

Q6: Are there any specific amino acid sequences within Substance P crucial for its activity?

A7: Research suggests that the C-terminal four-amino-acid sequence of Substance P (phenylalanine-glycine-leucine-methionine-amide, FGLM) plays a crucial role in its biological activity. This tetrapeptide, in synergy with insulin-like growth factor-1 (IGF-1), significantly enhances the adhesion of corneal epithelial cells to the fibronectin matrix. [] This effect is mediated by up-regulating integrin α5 expression, suggesting the importance of this sequence for Substance P's effects on cell adhesion and migration. []

Q7: Have NK1 receptor antagonists proven effective in treating pain in clinical trials?

A10: Despite promising preclinical findings demonstrating the ability of NK1 receptor antagonists to reduce pain in sensitized states, clinical trials have yielded inconsistent results. [] Factors contributing to this discrepancy between preclinical and clinical outcomes require further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。